molecular formula C12H11NO2 B3089313 3-(1H-Indol-6-yl)-acrylic acid methyl ester CAS No. 119160-35-9

3-(1H-Indol-6-yl)-acrylic acid methyl ester

Cat. No.: B3089313
CAS No.: 119160-35-9
M. Wt: 201.22 g/mol
InChI Key: LYUUAYGWFYONQK-HWKANZROSA-N
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Description

3-(1H-Indol-6-yl)-acrylic acid methyl ester is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-6-yl)-acrylic acid methyl ester typically involves the esterification of 3-(1H-Indol-6-yl)-acrylic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products .

Types of Reactions:

    Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions are common, particularly at the C-3 position of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

3-(1H-Indol-6-yl)-acrylic acid methyl ester has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of 3-(1H-Indol-6-yl)-acrylic acid methyl ester is primarily attributed to its ability to interact with various molecular targets. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness: 3-(1H-Indol-6-yl)-acrylic acid methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may offer distinct advantages in terms of solubility, stability, and ease of modification for various applications .

Properties

IUPAC Name

methyl (E)-3-(1H-indol-6-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)5-3-9-2-4-10-6-7-13-11(10)8-9/h2-8,13H,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUUAYGWFYONQK-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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